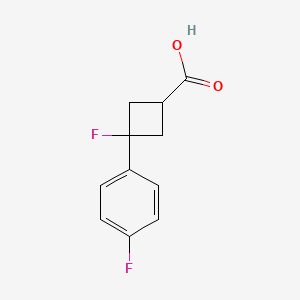

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C11H10F2O2 . It has a molecular weight of 212.2 . The compound is characterized by a cyclobutane core, which is a ring of four carbon atoms, substituted with a carboxylic acid group and a 4-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of “cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanecarboxylic acid” consists of a cyclobutane ring, which is a four-membered carbon ring. This ring is substituted at the 3-position with a fluorine atom and a 4-fluorophenyl group . The compound also has a carboxylic acid group attached to the cyclobutane ring .Aplicaciones Científicas De Investigación

Structure and Conformation Analysis

Studies have demonstrated the molecular structure and conformation of similar compounds, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, through X-ray diffraction methods. These analyses reveal the puckering of the cyclobutane ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and potential applications in designing molecules with desired spatial configurations (Reisner et al., 1983).

Conformational Preferences in Peptide Oligomers

The conformational preferences of β-peptide oligomers derived from similar cyclic cis-β-amino acids have been investigated, revealing a strong preference for a well-defined strand-like structure. This research indicates the potential of such compounds in the design of peptides with specific secondary structures, impacting the development of novel therapeutics (Hassoun et al., 2015).

Physicochemical Properties and Synthesis

Research on cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines, derived from similar core structures, showcases the synthesis and comparison of their physicochemical properties. These studies contribute to the understanding of how fluorine substitution affects chemical properties such as acidity and lipophilicity, which is essential for drug design and development (Chernykh et al., 2015).

NMR Labeling for Membrane-Bound Peptides

A monofluoro-substituted amino acid, closely related to the compound of interest, has been designed as a conformationally restricted label for solid-state 19F NMR distance measurements. This application demonstrates the compound's utility in structural biology, particularly in studying the conformation of membrane-bound peptides and proteins (Tkachenko et al., 2014).

Antitumor Activity and Chemical Synthesis

The synthesis of new carboplatin derivatives by introducing substituents into the cyclobutane ring, including a study on compounds with similar structural features, shows enhanced antitumor activity. Such research underscores the potential of cyclobutane derivatives in medicinal chemistry, offering pathways to more effective cancer treatments (Bernhardt et al., 2004).

Propiedades

IUPAC Name |

3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPSAJZYTTYMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178195 |

Source

|

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007920-55-8 |

Source

|

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2647035.png)

![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)

![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)

![1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol](/img/structure/B2647040.png)

![4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline](/img/structure/B2647042.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B2647046.png)

![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)